molecular formula C13H14N2O4S B11174060 Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate

Cat. No.: B11174060
M. Wt: 294.33 g/mol
InChI Key: JBKKYTGZESQHRK-UHFFFAOYSA-N
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Description

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is a chemical compound with the molecular formula C13H14N2O4S. It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C13H14N2O4S/c1-3-18-8-5-6-9-10(7-8)20-13(14-9)15-11(16)12(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

JBKKYTGZESQHRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)OCC

Origin of Product

United States

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